A Comprehensive Technical Guide to Basic Violet 14 (CAS 632-99-5)
A Comprehensive Technical Guide to Basic Violet 14 (CAS 632-99-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Basic Violet 14 (CAS 632-99-5), a synthetic dye widely known as Fuchsin or Magenta I. It is a key component of "basic fuchsin" and belongs to the triarylmethane class of dyes.[1][2][3] This document details its physicochemical properties, synthesis, applications in biological staining, experimental protocols, and safety information.
Core Properties and Identification
Basic Violet 14, or Rosanilin, is a hydrochloride salt that serves as a primary constituent of Basic fuchsin, alongside pararosanilin, magenta II, and new fuchsin.[4][5] Its distinct magenta color arises from its chemical structure, which allows it to function as a fluorochrome and a potent histological dye.[4][5]
Physicochemical Properties
The fundamental properties of Basic Violet 14 are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citation(s) |
| CAS Number | 632-99-5 | [2][6] |
| Molecular Formula | C₂₀H₂₀ClN₃ | [2][6] |
| Molecular Weight | 337.85 g/mol | [2][6][7] |
| Appearance | Dark green or yellow-green crystalline powder/sand.[2][8][9] | [2][8][9] |
| Melting Point | ~235 °C (decomposes) | [9] |
| Solubility | Soluble in water (red-purple solution), easily soluble in ethanol (B145695) (red solution).[2] | [2] |
| λmax (in Ethanol) | 543 nm | [10] |
| Chemical Class | Triarylmethane Dye | [2][3] |
| Synonyms | Basic Fuchsin, Fuchsin, Magenta, Rosaniline, C.I. 42510, Rosaniline chloride.[4][7][8] | [4][7][8] |
Safety and Handling
Due to its potential hazards, proper safety protocols are critical when handling Basic Violet 14. It is suspected of causing cancer and is harmful if swallowed.[9][11]
| Aspect | Guideline | Citation(s) |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, lab coats, and chemical safety goggles.[1][6] Use an approved respirator when handling the powder.[6] | [1][6] |
| Engineering Controls | Use in a chemical fume hood.[6] Ensure an eyewash station and safety shower are readily available.[6] | [6] |
| Storage | Store in a cool, dry place at 2–8°C in tightly sealed, light-resistant containers.[1][6] | [1][6] |
| Handling | Avoid dust generation and accumulation.[6] Avoid contact with skin, eyes, and clothing.[6] Wash thoroughly after handling.[6] | [6] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, acids.[8][9] | [8][9] |
| Disposal | Follow local and state regulations for hazardous waste disposal.[6] | [6] |
Mechanism of Action and Applications
Basic Violet 14 is a cationic (basic) dye, meaning it carries a positive charge. This property is central to its function as a biological stain. In solution, it binds to negatively charged (anionic) components within cells and tissues, primarily through electrostatic interactions.[1] Key targets include nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and acidic proteins.[1] This binding allows for the visualization of cellular structures, particularly the nucleus.[1][10]
Its applications are diverse, spanning histology, cytology, and microbiology.
-
Histology: It is widely used to stain collagen fibers, elastic fibers, and the nuclei of central nervous system tissue.[10]
-
Periodic Acid-Schiff (PAS) Stain: As a key component of the Schiff reagent, it is used to detect aldehydes, which are formed from the periodic acid oxidation of carbohydrates.[12] This method is essential for visualizing glycogen (B147801), mucins, and basement membranes.[12]
-
Bacteriology: It is used in bacteriological smears for the identification of Mycobacterium tuberculosis.[10]
-
Industrial Dyeing: It is used for dyeing textiles (silk, wool, acrylic), leather, paper, and wood.[2][3]
Experimental Protocols
Preparation of Schiff Reagent
The Schiff reagent is a colorless solution prepared from Basic Violet 14 that develops a characteristic magenta color in the presence of aldehydes.[13]
Materials:
-
Basic Fuchsin (Basic Violet 14): 1.0 g
-
Distilled water: 200 mL
-
Potassium metabisulfite (B1197395) (K₂S₂O₅): 2.0 g
-
Hydrochloric acid (HCl), concentrated: 2.0 mL
-
Activated charcoal: 2.0 g
Procedure:
-
Bring 200 mL of distilled water to a boil and remove from heat.[1]
-
Dissolve 1.0 g of Basic Fuchsin in the hot water.[1]
-
Allow the solution to cool to 50°C.[1]
-
Add 2.0 g of potassium metabisulfite and mix until dissolved.[1]
-
Let the solution cool to room temperature.[1]
-
Add 2.0 mL of concentrated HCl and mix.[1]
-
Add 2.0 g of activated charcoal and store the mixture in the dark at room temperature overnight.[1] The charcoal decolorizes the solution.
-
Filter the solution using Whatman #1 filter paper. The resulting filtrate should be clear or pale yellow.[1]
-
Store the final reagent in a dark, tightly sealed bottle at 4°C.[1]
Quality Control: To test the reagent's potency, add a few drops to a small amount of formaldehyde. A rapid development of a deep reddish-purple color indicates a good quality Schiff reagent.[13]
Periodic Acid-Schiff (PAS) Staining Protocol
This protocol is used for the detection of glycogen and other carbohydrates in tissue sections.
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections and rehydrate them to distilled water.[1][14]
-
Oxidation: Immerse slides in a 0.5% periodic acid solution for 5 minutes at room temperature. This step oxidizes glycols to aldehydes.[1][14]
-
Rinsing: Rinse the slides thoroughly in several changes of distilled water.[1][14]
-
Schiff Reaction: Place slides in the prepared Schiff reagent for 15-20 minutes at room temperature. Sections will turn a light pink.[1]
-
Washing: Wash the slides in running lukewarm tap water for 5-10 minutes. The color will develop into a deep pink or magenta.[1]
-
Counterstaining (Optional): Counterstain with a nuclear stain like Mayer's Hematoxylin for 1 minute to visualize nuclei.[1][6]
-
Dehydration and Mounting: Dehydrate the sections through an ascending series of alcohol, clear with xylene, and mount with a synthetic mounting medium.[1][6]
Expected Results:
-
Glycogen, mucin, basement membranes, and fungi: Magenta/Purple[1][8]
-
Nuclei (if counterstained): Blue[1]
Synthesis of Basic Violet 14
The primary industrial synthesis of Basic Violet 14 is the nitrobenzene-based oxidative condensation method, also known as the "nitrate phenyl method".[1][2][3] This process involves the reaction of aniline (B41778) derivatives in the presence of an oxidizing agent.[1]
References
- 1. kumc.edu [kumc.edu]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Basic violet 14 | 632-99-5 | Benchchem [benchchem.com]
- 5. Basic violet 14 | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. quora.com [quora.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. usbio.net [usbio.net]
- 10. Basic Violet 14 [chembk.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
